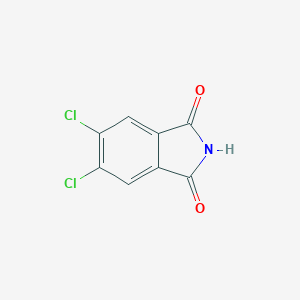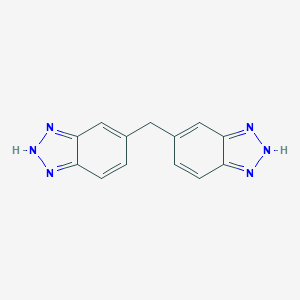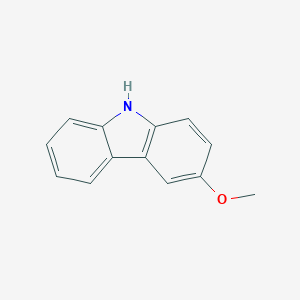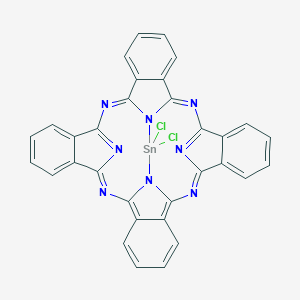
Dicloruro de ftalocianina de estaño(IV)
Descripción general
Descripción
Tin(IV) phthalocyanine dichloride, also known as tin dichloride phthalocyanine, is a coordination complex with a wide range of applications in science and industry. It is a blue-green crystalline solid with a molecular formula of C32H16Cl2N8Sn. Tin(IV) phthalocyanine dichloride is a coordination complex of tin, chlorine, nitrogen, and carbon atoms, held together by strong covalent bonds. It is a versatile compound with numerous applications in the fields of organic synthesis, catalysis, and photochemistry.
Aplicaciones Científicas De Investigación
Dispositivos fotovoltaicos orgánicos
Dicloruro de ftalocianina de estaño(IV): se ha utilizado para mejorar la eficiencia y la vida útil de los dispositivos fotovoltaicos orgánicos (OPV). Al emplear este compuesto como parte de capas de bloqueo de excitones bicapa, los investigadores han observado un aumento significativo en la eficiencia de conversión de energía . La alta movilidad electrónica del material y su capacidad de alinearse con el orbital molecular menos ocupado del aceptor lo convierten en una excelente opción para los dispositivos OPV.
Terapia fotodinámica
Las ftalocianinas, incluido el Dicloruro de ftalocianina de estaño(IV), son conocidas por su uso en terapia fotodinámica (PDT). La PDT es un tratamiento que utiliza agentes fotosensibilizadores, junto con la luz, para producir especies reactivas de oxígeno que pueden matar las células cancerosas . La estabilidad y las propiedades semiconductoras del Dicloruro de ftalocianina de estaño(IV) lo convierten en un candidato potencial para tales aplicaciones.
Semiconductores
Debido a las superposiciones de la nube de electrones pi, el Dicloruro de ftalocianina de estaño(IV) exhibe propiedades semiconductoras. Esto lo hace útil en el desarrollo de varios dispositivos semiconductores, donde se puede utilizar para modular las propiedades electrónicas .
Producción de esmaltes y linóleo
En la fabricación de esmaltes y linóleo, el Dicloruro de ftalocianina de estaño(IV) se utiliza como pigmento. Su estabilidad química y sus propiedades de coloración vibrante son muy apreciadas en estas industrias .
Tintas de impresión y plásticos
Las propiedades pigmentarias del Dicloruro de ftalocianina de estaño(IV) también se extienden a su uso en tintas de impresión y plásticos. Proporciona durabilidad y solidez del color, que son cualidades esenciales para materiales de impresión duraderos y productos plásticos .
Impresión de CD/DVD regrabables
Dicloruro de ftalocianina de estaño(IV): se utiliza en la impresión de CD o DVD regrabables debido a sus propiedades fotoisomerizables. Esto permite el almacenamiento de datos mediante cambios inducidos por la luz en la estructura del material .
Mejora de las células solares
La investigación ha indicado que el Dicloruro de ftalocianina de estaño(IV) puede mejorar los parámetros fotovoltaicos de las células solares de perovskita. Se ha utilizado junto con capas de titania modificadas con óxido de grafeno reducido y como transportador de huecos para mejorar la eficiencia de las células solares .
Investigación bioquímica
Como un tinte estable de ftalocianina metálica, el Dicloruro de ftalocianina de estaño(IV) se utiliza en la investigación bioquímica. Sus propiedades lo hacen adecuado para diversas aplicaciones experimentales, incluido el estudio de procesos celulares y el desarrollo de nuevos ensayos bioquímicos .
Mecanismo De Acción
Target of Action
Tin(IV) phthalocyanine dichloride is a stable metal phthalocyanine dye utilized in biochemical research It’s known that phthalocyanine derivatives can have axial ligands that are bioactive molecules, such as drugs .
Mode of Action
It’s known that the reaction of tin(iv) phthalocyanine dichloride with decamethylmetallocenes forms a complex where the negative charge is delocalized over the pc macrocycle . This results in the alternation of the C–N(imine) bonds .
Biochemical Pathways
The formation of the pc˙ 3− macrocycles, as a result of its interaction with other compounds, could potentially influence various biochemical processes .
Result of Action
It’s known that the formation of the pc˙ 3− macrocycles results in the appearance of new bands in the nir range and a strong blue shift of both the soret and q-bands .
Action Environment
It’s known that the bond breakages between the cl atoms and snpc framework can be induced by x-ray irradiations , suggesting that certain environmental factors such as radiation could potentially influence its action.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Tin(IV) phthalocyanine dichloride plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with decamethylmetallocenes, leading to the formation of complexes that exhibit unique optical and magnetic properties
Cellular Effects
Tin(IV) phthalocyanine dichloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes and modulate signaling pathways, leading to changes in cellular behavior and function . These effects are essential for exploring the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of Tin(IV) phthalocyanine dichloride involves its interaction with biomolecules at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound’s interaction with decamethylmetallocenes results in the formation of complexes that exhibit unique optical and magnetic properties
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tin(IV) phthalocyanine dichloride change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied extensively. It has been observed that the compound remains stable under specific conditions, but its effects on cellular function can vary depending on the duration of exposure and the experimental conditions . These temporal effects are crucial for designing experiments and understanding the compound’s long-term impact on cellular health.
Dosage Effects in Animal Models
The effects of Tin(IV) phthalocyanine dichloride vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages leading to significant changes in cellular function and behavior. At high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications
Metabolic Pathways
Tin(IV) phthalocyanine dichloride is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function
Transport and Distribution
The transport and distribution of Tin(IV) phthalocyanine dichloride within cells and tissues are critical for understanding its effects on cellular function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells
Subcellular Localization
Tin(IV) phthalocyanine dichloride exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
38,38-dichloro-9,18,27,36,37,39,40,41-octaza-38-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.2ClH.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRNKSXHHJRNHK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Sn](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16Cl2N8Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18253-54-8 | |
| Record name | (OC-6-12)-Dichloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]tin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18253-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tin, dichloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (OC-6-12)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




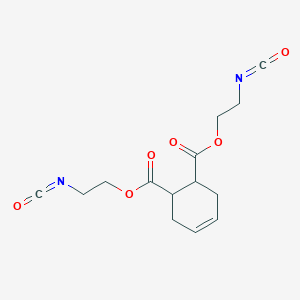

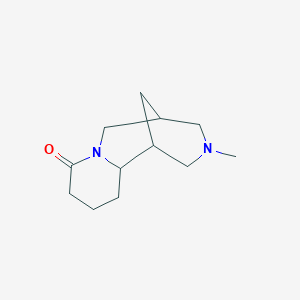
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
